molecular formula C39H40F3N5O11 B6334160 Z-Tyr-Val-Ala-Asp-AFC

Z-Tyr-Val-Ala-Asp-AFC

Cat. No.: B6334160
M. Wt: 811.8 g/mol
InChI Key: QUINXAFKWYKRPT-FNGAAQSASA-N
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Mechanism of Action

Target of Action

Z-Tyr-Val-Ala-Asp-AFC, also known as Z-YVAD-AFC, is a fluorogenic substrate for caspase-1 . Caspase-1, also known as Interleukin 1β converting enzyme (ICE), is a cysteine protease that plays a crucial role in cell apoptosis and inflammation .

Mode of Action

Z-YVAD-AFC interacts with caspase-1 by fitting into the enzyme’s active site. The parent tetrapeptide of Z-YVAD-AFC is derived from the cleavage site for pro-interleukin β1, representing the minimal sequence that caspase-1 recognizes .

Biochemical Pathways

Upon interaction with caspase-1, Z-YVAD-AFC is cleaved, leading to the activation of the enzyme. Activated caspase-1 then converts the inactive IL-1β precursor into a pro-inflammatory cytokine . This cytokine mediates a wide range of immune and inflammatory responses .

Pharmacokinetics

It’s known that the compound is typically stored at temperatures below -20°c .

Result of Action

The cleavage of Z-YVAD-AFC by caspase-1 results in the release of free fluorescent 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified by its emission at 495-505 nm when excited at 395-400 nm . This fluorescence serves as a marker for caspase-1 activity and, by extension, the level of apoptosis and inflammation within the cell .

Action Environment

The presence of halogen substituents at the fluorescent group improves the membrane permeability of the YVAD-derived caspase-1 substrate Z-YVAD-AFC . This suggests that the cellular environment and the presence of specific chemical groups can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-YVAD-AFC involves the coupling of N-[(phenylmethoxy)carbonyl]-L-tyrosyl-L-valyl-L-alanyl with N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine. The reaction is typically carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions .

Industrial Production Methods: Industrial production of Z-YVAD-AFC follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40F3N5O11/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50)/t21-,28-,29-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUINXAFKWYKRPT-FNGAAQSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40F3N5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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